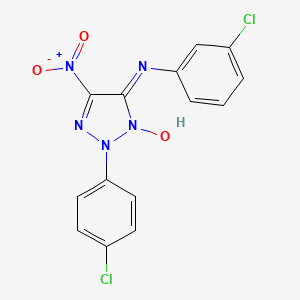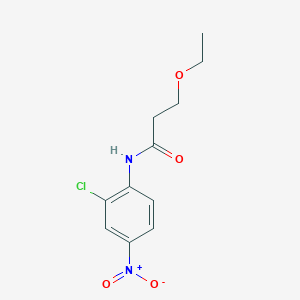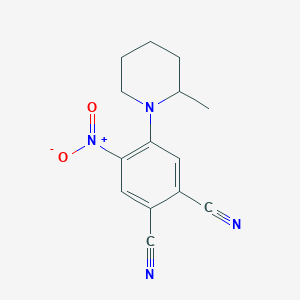
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one
説明
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one, commonly known as Clotrimazole, is an antifungal medication used to treat various fungal infections. It belongs to the class of azole antifungals and works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
作用機序
Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Ergosterol is responsible for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting its synthesis, Clotrimazole disrupts the structure and function of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
Clotrimazole has been found to have minimal toxicity and is generally well-tolerated by patients. However, it may cause some side effects, including skin irritation, burning, and itching. It is also important to note that Clotrimazole should not be used in patients with a known allergy to azole antifungals.
実験室実験の利点と制限
Clotrimazole is a widely used antifungal medication and is readily available for laboratory use. It is relatively inexpensive and has a low toxicity profile, making it an attractive option for in vitro and in vivo studies. However, it is important to note that Clotrimazole may not be effective against all types of fungal infections, and alternative antifungal medications may be necessary for certain studies.
将来の方向性
There are several potential future directions for research on Clotrimazole. One area of interest is its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to determine its efficacy and safety as a cancer treatment. Additionally, there may be potential for Clotrimazole to be used in combination with other antifungal medications to improve their efficacy or to treat resistant fungal infections. Finally, there may be potential for Clotrimazole to be used in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis, as it has been found to have anti-inflammatory properties. Further studies are needed to determine its potential in these areas.
Conclusion
Clotrimazole is a widely used antifungal medication that has been extensively studied for its antifungal properties. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Clotrimazole has also been studied for its potential anticancer properties and has been found to have minimal toxicity. While it has several advantages for laboratory use, it may not be effective against all types of fungal infections, and alternative antifungal medications may be necessary for certain studies. There are several potential future directions for research on Clotrimazole, including its potential as a cancer treatment and its use in combination with other antifungal medications.
科学的研究の応用
Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. It has also been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
6-chloro-4-(4-methoxyphenyl)-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-8-23-18-11-17-15(9-16(18)20)14(10-19(21)24-17)12-4-6-13(22-2)7-5-12/h4-7,9-11H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTFYZIQJOBKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4192328.png)
![4-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4192329.png)
![3-(benzylsulfonyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4192330.png)


![6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4192368.png)
![N-4H-chromeno[4,3-d][1,3]thiazol-2-yl-N-phenylpentanamide](/img/structure/B4192382.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4192384.png)

![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4192405.png)